Periplocoside J

Description

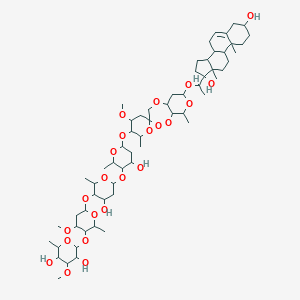

Structure

2D Structure

Properties

CAS No. |

119902-15-7 |

|---|---|

Molecular Formula |

C61H100O23 |

Molecular Weight |

1201.4 g/mol |

IUPAC Name |

2-[6-[6-[6-[7-[1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]-4'-methoxy-2',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxane-3,5-diol |

InChI |

InChI=1S/C61H100O23/c1-28-49(65)56(70-12)50(66)57(76-28)81-53-31(4)74-48(24-42(53)68-10)79-52-30(3)72-45(22-40(52)63)78-51-29(2)73-46(23-41(51)64)80-54-33(6)82-60(26-44(54)69-11)27-71-43-25-47(75-32(5)55(43)83-84-60)77-34(7)61(67)20-17-39-37-14-13-35-21-36(62)15-18-58(35,8)38(37)16-19-59(39,61)9/h13,28-34,36-57,62-67H,14-27H2,1-12H3 |

InChI Key |

UCVQFAPCJAFZOC-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5C(OC6(CC5OC)COC7CC(OC(C7OO6)C)OC(C)C8(CCC9C8(CCC1C9CC=C2C1(CCC(C2)O)C)C)O)C)C)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5C(OC6(CC5OC)COC7CC(OC(C7OO6)C)OC(C)C8(CCC9C8(CCC1C9CC=C2C1(CCC(C2)O)C)C)O)C)C)C)C)O)OC)O |

Synonyms |

periplocoside J |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Studies of Periplocoside J

Pregnane (B1235032) Pathway Intermediates and Enzymatic Conversions relevant to C21 Steroid Formation

The biosynthesis of the C21 steroid core of Periplocoside J originates from the widely conserved steroid synthesis pathway. The initial precursor for all steroids is cholesterol. The conversion of cholesterol (a C27 compound) to the foundational C21 steroid, pregnenolone (B344588), is a critical step catalyzed by the cholesterol side-chain cleavage enzyme, a cytochrome P450 monooxygenase (P450scc) researchgate.netmdpi.comresearchgate.net. Following the formation of pregnenolone, a series of enzymatic conversions, characteristic of the pregnane pathway, modify the steroid nucleus to produce a variety of C21 steroids.

In Periploca sepium, the major bioactive compounds are C21 steroids and cardiac glycosides, which are derived from the steroid synthesis pathway nih.govnih.gov. Research has indicated that pregnane derivatives serve as intermediates in the biosynthesis of these compounds, with cholesterol being the direct precursor nih.gov. Transcriptome analysis of P. sepium has identified putative genes encoding key enzymes in this pathway, such as 3-beta-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5-beta-reductase (5β-POR) nih.gov. The 3β-HSD is responsible for the conversion of pregnenolone to progesterone. Subsequent modifications, including hydroxylations at various positions on the steroid core, are typically carried out by other cytochrome P450 enzymes to generate the specific aglycone of this compound, known as periplogenin (B192074) researchgate.netbeilstein-journals.orgnih.gov. While the general steps of the pregnane pathway are understood, the specific P450s responsible for the precise tailoring of the periplogenin aglycone in P. sepium have not been fully characterized researchgate.netbeilstein-journals.org.

The following table summarizes the key intermediates and enzyme classes involved in the early stages of C21 steroid formation.

| Intermediate | Precursor | Key Enzyme Class | Product |

| Pregnenolone | Cholesterol | Cytochrome P450 (Side-chain cleavage) | Pregnenolone |

| Progesterone | Pregnenolone | 3-beta-hydroxysteroid dehydrogenase | Progesterone |

| Modified Pregnanes | Progesterone | Cytochrome P450s (hydroxylases), Reductases | Various hydroxylated C21 steroid aglycones |

Genetic and Transcriptomic Insights into Steroid Glycoside Biosynthesis in Periploca sepium

Advances in sequencing technology have provided valuable insights into the genetic basis of C21 steroid and cardiac glycoside biosynthesis in Periploca sepium. A comprehensive transcriptome analysis of different tissues of P. sepium (leaves, roots, adventitious roots, and calli) has led to the identification of numerous genes involved in the steroid biosynthesis pathway nih.govnih.gov.

The study successfully identified genes encoding enzymes for the entire upstream pathway, starting from acetyl-CoA. This includes key enzymes of the mevalonate (B85504) (MVA) pathway which produces the isoprene (B109036) building blocks for steroids nih.gov. The identified genes and their corresponding enzymes are detailed in the table below.

| Enzyme | Gene Abbreviation | Function in Pathway |

| Acetyl-CoA acetyltransferase | ACAT | First step in the MVA pathway |

| HMG-CoA synthase | HMGS | Condensation reaction in the MVA pathway |

| HMG-CoA reductase | HMGR | Rate-limiting step of the MVA pathway |

| Mevalonate kinase | MK | Phosphorylation of mevalonate |

| Phosphomevalonate kinase | PMK | Second phosphorylation of mevalonate |

| Mevalonate diphosphate (B83284) decarboxylase | MDD | Decarboxylation to form isopentenyl pyrophosphate (IPP) |

| Isopentenylpyrophosphate isomerase | IPPI | Isomerization of IPP to dimethylallyl pyrophosphate (DMAPP) |

| Farnesyl pyrophosphate synthase | FPS | Synthesis of farnesyl pyrophosphate (FPP) |

| Squalene synthase | SS | Dimerization of FPP to form squalene |

| Squalene epoxidase | SE | Epoxidation of squalene |

| Cycloartenol (B190886) synthase | CAS | Cyclization of 2,3-oxidosqualene (B107256) to cycloartenol |

Furthermore, the transcriptome analysis revealed genes for the downstream conversion of cycloartenol to cholesterol, and subsequently to C21 steroids. Notably, genes for progesterone 5-beta-reductase (5β-POR) and 3-beta-hydroxysteroid dehydrogenase (3β-HSD) were identified, which are directly involved in modifying the pregnane core nih.gov. This transcriptomic data provides a valuable genetic resource for further functional characterization of the enzymes involved in the biosynthesis of this compound and other related steroid glycosides in P. sepium nih.govnih.gov.

Enzymatic Modification Studies of Glycosidic Moieties in this compound Biosynthesis

The final and crucial steps in the biosynthesis of this compound involve the attachment of sugar moieties to the C21 steroid aglycone, a process known as glycosylation. This is catalyzed by a large and diverse family of enzymes called UDP-glycosyltransferases (UGTs) frontiersin.orgmdpi.com. These enzymes transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to the aglycone frontiersin.org. The glycosylation of the aglycone can significantly alter its chemical properties, such as solubility and stability, and is often critical for its biological activity nih.gov.

In the case of this compound, the aglycone periplogenin is glycosylated with a specific trisaccharide chain. While the complete enzymatic pathway for the glycosylation of periplogenin in P. sepium has not been fully elucidated, studies on UGTs in other plants provide a model for how this process likely occurs. Plant UGTs often exhibit specificity for both the aglycone substrate and the sugar donor frontiersin.org. The biosynthesis of a complex glycoside like this compound would likely involve a series of sequential glycosylation steps, each catalyzed by a specific UGT.

The identification and functional characterization of the specific UGTs from P. sepium that are responsible for the synthesis of the unique sugar chain of this compound remains an area for future research. The transcriptome data from P. sepium likely contains candidate UGT genes that could be targeted for functional studies to unravel the final steps of this compound biosynthesis nih.govnih.govfrontiersin.orgmdpi.com. The table below outlines the general steps and enzymes involved in the glycosylation of steroid aglycones.

| Process | Enzyme Family | Sugar Donor | Function |

| Glycosylation | UDP-glycosyltransferases (UGTs) | UDP-sugars (e.g., UDP-glucose, UDP-cymarose) | Sequential attachment of sugar moieties to the aglycone |

Molecular Mechanisms of Action for Periplocoside J

Protein Interaction Profiling and Target Identification of Periplocoside J

The precise molecular targets of this compound have not yet been fully elucidated in publicly available scientific literature. However, the identification of protein interactions is a critical step in understanding the pharmacological actions of a compound. nih.govelifesciences.orgnih.gov Methodologies for target identification can be broadly categorized into computational and experimental approaches.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding affinity and interaction patterns between a small molecule, like this compound, and a library of known protein structures. plos.orgpensoft.netrjptonline.orgnih.gov These in silico techniques can screen for potential protein targets and provide insights into the binding modes and energetics of the interaction. pensoft.net The process typically involves generating a three-dimensional model of the ligand (this compound) and docking it into the binding sites of various receptor proteins. rjptonline.org The stability of the resulting protein-ligand complexes can then be assessed through molecular dynamics simulations, which simulate the movements of atoms over time. plos.org

Experimental approaches are essential for confirming the protein targets predicted by computational methods and for identifying novel interactions. nih.govnih.gov Techniques such as affinity chromatography, where a derivative of this compound is immobilized on a solid support to capture its binding partners from cell lysates, are commonly employed. nih.gov The captured proteins can then be identified using mass spectrometry. nih.gov

Furthermore, biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between this compound and a purified target protein. nih.gov X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information about the binding site and the conformational changes induced upon ligand binding. While specific experimental data on the binding sites and receptor interactions of this compound are not currently published, these methods represent the gold standard for elucidating such molecular details. nih.gov

Cellular and Subcellular Modulatory Mechanisms of this compound and Analogous Periplocosides

The cellular and subcellular effects of this compound and related pregnane (B1235032) glycosides are likely mediated through the modulation of various intracellular signaling cascades and interactions with membrane components.

Research on pregnane glycosides analogous to this compound has revealed their capacity to influence key intracellular signaling pathways. nih.govnih.govnih.gov These pathways are crucial for a wide range of cellular processes, including proliferation, inflammation, and apoptosis. mdpi.comnih.govuchicago.edu

One notable example is Periplocoside E, a pregnane glycoside isolated from Periploca sepium, which has demonstrated immunosuppressive effects by inhibiting T-cell activation. nih.gov Mechanistic studies have shown that Periplocoside E specifically inhibits the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), two key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov However, it did not affect the activation of p38, another MAPK protein, indicating a degree of specificity in its action. nih.gov

Another study on pregnane glycosides from swamp milkweed (Asclepias incarnata) found that these compounds can modulate food intake by activating the melanocortin signaling pathway in the hypothalamus. nih.govnih.gov The major pregnane glycoside in the extract, ikemagenin, was shown to decrease levels of the orexigenic agouti-related protein (AgRP) and increase the secretion of brain-derived neurotrophic factor (BDNF), a downstream target of melanocortin receptors. nih.govnih.gov

Furthermore, a series of C21 steroidal glycosides from the root bark of Periploca sepium were found to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 cells. nih.gov This suggests an anti-inflammatory effect, likely through the modulation of signaling pathways that regulate NO synthase expression.

Table 1: Modulation of Intracellular Signaling by Pregnane Glycosides

| Compound/Extract | Source | Affected Signaling Pathway/Molecule | Observed Effect | Reference |

|---|---|---|---|---|

| Periplocoside E | Periploca sepium | Extracellular signal-regulated kinase (ERK) | Inhibition of activation | nih.gov |

| Periplocoside E | Periploca sepium | Jun N-terminal kinase (JNK) | Inhibition of activation | nih.gov |

| Pregnane glycoside-enriched extracts | Asclepias incarnata | Melanocortin signaling pathway | Activation | nih.govnih.gov |

| Ikemagenin | Asclepias incarnata | Agouti-related protein (AgRP) | Decreased levels | nih.govnih.gov |

| Ikemagenin | Asclepias incarnata | Brain-derived neurotrophic factor (BDNF) | Increased secretion | nih.govnih.gov |

| C21 steroidal glycosides | Periploca sepium | Nitric Oxide (NO) production | Inhibition | nih.gov |

While direct studies on the interaction of this compound with brush border membrane vesicles are lacking, the effects of structurally related cardiac glycosides on ion transport systems are well-documented and provide a plausible model for its mechanism of action. nih.govyoutube.comyoutube.com Cardiac glycosides, which share a steroidal core with pregnane glycosides, are known inhibitors of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. nih.gov

Inhibition of the Na+/K+-ATPase pump by cardiac glycosides leads to an increase in the intracellular sodium concentration. nih.govyoutube.com This, in turn, affects the activity of the Na+/Ca2+ exchanger, a secondary active transport system that uses the sodium gradient to extrude calcium from the cell. youtube.com The reduced sodium gradient diminishes the driving force for calcium extrusion, leading to an accumulation of intracellular calcium. youtube.comyoutube.com This increase in intracellular calcium is the basis for the positive inotropic effect of cardiac glycosides on heart muscle. nih.gov

Given the structural similarities, it is conceivable that this compound and other related pregnane glycosides could interact with and modulate the activity of ion channels and transporters, such as the Na+/K+-ATPase, in various tissues, including those with brush border membranes. nih.govresearchgate.net Such interactions could have significant effects on cellular function by altering ion homeostasis.

Table 2: Established Mechanism of Cardiac Glycosides on Ion Transport

| Compound Class | Primary Target | Primary Effect | Secondary Effect | Ultimate Cellular Consequence | Reference |

|---|---|---|---|---|---|

| Cardiac Glycosides (e.g., Digoxin) | Na+/K+-ATPase pump | Inhibition of pump activity | Increased intracellular Na+, reduced Na+/Ca2+ exchange | Increased intracellular Ca2+ | nih.govyoutube.comyoutube.com |

Structure Activity Relationship Sar Studies of Periplocoside J and Analogues

Impact of Glycosidic Moiety Variations on Biological Activities

The nature and length of the sugar chains attached to the steroidal core play a crucial role in the biological activity of periplocosides. mdpi.com Most C21 steroids from the Periploca genus exist as glycosides, with sugar chains typically linked at the C-3 or C-20 positions. mdpi.com These saccharide chains are composed of various sugars, including oxygenated and deoxygenated forms and their derivatives. mdpi.com

Research has demonstrated that the length and composition of the saccharide chain significantly influence the immunosuppressive activity and the selective index (SI) value of these compounds. mdpi.comacs.org For instance, in a study evaluating a series of spiro-orthoester group-containing periplocosides, Periplocoside C, which is the most abundant glycoside of this type in Periploca sepium, showed the most favorable selective index. mdpi.comacs.org This highlights the importance of the specific arrangement and type of sugars in the glycosidic chain for achieving selective biological activity. mdpi.com

The following table summarizes the impact of glycosidic moiety variations on the biological activities of Periplocoside J and its analogues:

| Compound/Analogue | Glycosidic Moiety Variation | Impact on Biological Activity |

| Periplocoside C | Specific spiro-orthoester containing glycoside | Exhibited the best selective index (SI) value of 82.5 for T-lymphocyte proliferation inhibition. mdpi.comacs.org |

| Analogues with varying saccharide chains | Differences in length and constitution of the sugar chain | Crucial impact on both suppressive activity and SI value. mdpi.comacs.org |

| Analogues with formyl group substitution | Replacement of the 4,6-dideoxy-3-O-methyl-Δ³-2-hexosulose function at C-3 with a formyl group | Did not appear to affect immunosuppressive activity. mdpi.com |

Role of Steroidal Aglycone Modifications in Molecular Interactions and Functional Modulation

The steroidal aglycone, the non-sugar core of the molecule, is another critical determinant of the biological activity of periplocosides. All C21 steroids isolated from Periploca species share a characteristic pregnane (B1235032) unit with four intact rings. mdpi.com Modifications to this core structure can significantly modulate the compound's molecular interactions and subsequent functional effects.

Most of these steroids feature an unsaturated double bond at the C-5 position. mdpi.com However, some analogues possess double bonds at other locations, such as C-6, C-14, or C-16, which can influence their biological profile. mdpi.com The presence and position of oxygen-containing groups, like hydroxyl and methoxy (B1213986) groups, at various positions (C-3, C-14, C-16, C-17, C-20, and C-21) on the aglycone also contribute to the diversity and activity of these compounds. mdpi.com

The following table outlines the role of steroidal aglycone modifications in the molecular interactions and functional modulation of this compound and its analogues:

| Aglycone Modification | Impact on Molecular Interactions and Functional Modulation |

| Position of double bonds | Most have a C-5 double bond; variations at C-6, C-14, or C-16 can alter activity. mdpi.com |

| Oxygen-containing substituents | Hydroxy and methoxy groups at C-3, C-14, C-16, C-17, C-20, and C-21 contribute to the diversity of biological activities. mdpi.com |

| Stereoisomerism at C-17 | The stereochemistry at C-17 can lead to different compounds with potentially distinct activities. researchgate.net |

Influence of Specific Structural Features (e.g., orthoester linkages) on Bioactivity

A particularly noteworthy structural feature in many periplocosides is the presence of an orthoester linkage. Some of these compounds, like Periploside A, feature a unique seven-membered formyl acetal (B89532) bridged orthoester (FABO) linkage between two sugar units. researchgate.net This structural motif has been shown to be important for the immunosuppressive activity of these molecules. researchgate.net

Studies have indicated that pregnane glycosides lacking the orthoester group show no significant inhibitory activity. mdpi.comresearchgate.net Conversely, synthetic analogues that retain the FABO motif largely preserve the inhibitory activities of the parent compound against T-lymphocyte proliferation. researchgate.net This suggests that the chemical connection provided by the FABO motif is a key contributor to their immunosuppressive effects. researchgate.net

The absolute configuration of the spiro-orthoester function has also been a subject of investigation. The elucidation of the absolute configurations of major compounds like Periplosides C and F through single-crystal X-ray diffraction analysis has been crucial for understanding their structure-activity relationships. acs.org

The following table summarizes the influence of specific structural features on the bioactivity of this compound and its analogues:

| Structural Feature | Influence on Bioactivity |

| Spiro-orthoester group | Pregnane glycosides without this group showed no apparent inhibitory activity. mdpi.comresearchgate.net |

| Formyl acetal bridged orthoester (FABO) motif | Synthetic analogues retaining this motif largely maintained inhibitory activity against T-lymphocyte proliferation, indicating its importance for immunosuppressive effects. researchgate.net |

| Absolute configuration of the spiro-orthoester function | Elucidation of the absolute configuration is critical for understanding SAR. acs.org |

Advanced Synthetic Methodologies for Periplocoside J and Its Derivatives

Total Synthesis Strategies for Pregnane (B1235032) Glycosides Analogous to Periplocoside J

The total synthesis of pregnane glycosides, a class of compounds to which this compound belongs, requires meticulous planning and execution, particularly in the stereocontrolled construction of the glycosidic linkages and the assembly of the complex oligosaccharide chain. The total synthesis of Periploside A, a closely related immunosuppressive pregnane hexasaccharide, stands as a landmark achievement in this field and offers valuable insights into the strategies applicable to this compound. nih.govnih.gov

A key challenge in the synthesis of these molecules is the formation of 2-deoxy-β-glycosidic linkages, which are notoriously difficult to control stereoselectively. nih.gov The successful synthesis of Periploside A involved a convergent strategy, where the pregnane aglycone and the complex oligosaccharide were synthesized separately and then coupled. The assembly of the hexasaccharide chain required a judicious choice of glycosylation methods to control the stereochemistry of each linkage. nih.govnih.gov

Another significant hurdle in the synthesis of analogues like Periploside A is the construction of unique structural motifs, such as the seven-membered formyl acetal (B89532) bridged orthoester (FABO). nih.gov The development of novel methodologies to create such complex features is a testament to the ingenuity of synthetic organic chemistry.

Recent work on the total synthesis and structural revision of other pregnane glycosides, such as ecdysosides and ecdysantheroside A, further highlights the challenges and innovative solutions in this area. nih.govresearchgate.net These syntheses often involve the preparation of all possible stereoisomers of the sugar moieties to definitively establish the structure of the natural product through comparison of NMR data. nih.govresearchgate.net Gold(I)-catalyzed glycosylation methods have proven effective for the stereoselective formation of various 2-deoxy-β-pyranosidic linkages in these contexts. nih.govresearchgate.net

The general strategies employed in the total synthesis of these complex pregnane glycosides can be summarized in the following table:

| Strategy | Description | Key Challenges |

| Convergent Synthesis | The aglycone and oligosaccharide fragments are synthesized independently and then coupled in a late stage. | Efficient and stereoselective coupling of large, complex fragments. |

| Linear Synthesis | The oligosaccharide chain is built step-by-step on the aglycone. | Protecting group manipulations and maintaining high yields over many steps. |

| Stereocontrolled Glycosylation | Judicious selection of glycosyl donors, acceptors, and reaction conditions to control the anomeric configuration. | Formation of thermodynamically disfavored β-linkages of 2-deoxysugars. |

| Novel Method Development | Creation of new chemical reactions to construct unique structural features of the target molecule. | Overcoming unprecedented synthetic hurdles posed by complex natural product structures. |

Chemoenzymatic Approaches for Selective Glycosylation and Stereochemical Control

Chemoenzymatic synthesis, which combines the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis, offers a powerful approach to overcoming many of the challenges associated with the synthesis of complex glycosides like this compound. Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds with remarkable regio- and stereoselectivity, making them ideal tools for the synthesis of oligosaccharides and glycoconjugates. mdpi.com

The use of GTs can circumvent the need for extensive protecting group manipulations and often provides access to glycosidic linkages that are difficult to form using purely chemical methods. While the application of chemoenzymatic methods to the synthesis of this compound itself has not been extensively reported, studies on the enzymatic glycosylation of other steroids provide a strong proof-of-concept for this strategy.

For instance, various UDP-glucosyltransferases (UGTs) have been shown to catalyze the glucosylation of different steroid aglycones. nih.govresearchgate.netjmb.or.kr These enzymes can transfer a glucose moiety from an activated sugar donor, such as UDP-glucose, to a specific hydroxyl group on the steroid scaffold. The regioselectivity of these enzymes is a key advantage, as they can differentiate between multiple hydroxyl groups on the aglycone, thereby avoiding the need for protecting groups.

The potential of glycosyltransferases in diversifying steroid glycosides has also been demonstrated. nih.gov By using engineered enzymes or enzymes with broad substrate specificity, it is possible to generate libraries of novel glycosides with varied sugar units. This "glycodiversification" approach is valuable for exploring structure-activity relationships and identifying analogues with improved biological properties.

The following table summarizes the key features of chemoenzymatic approaches to steroid glycosylation:

| Feature | Description | Advantages |

| Enzymatic Regioselectivity | Glycosyltransferases can target a specific hydroxyl group on the aglycone. | Avoids complex protecting group strategies. |

| Enzymatic Stereoselectivity | The stereochemistry of the newly formed glycosidic linkage is precisely controlled by the enzyme. | Provides access to specific anomers (α or β) that may be difficult to obtain chemically. |

| Mild Reaction Conditions | Enzymatic reactions are typically carried out in aqueous media under mild pH and temperature conditions. | Compatible with sensitive functional groups on the aglycone and sugar. |

| Glycodiversification | The use of promiscuous or engineered glycosyltransferases allows for the attachment of different sugar moieties. | Facilitates the rapid generation of analogue libraries for biological screening. |

While the potential of chemoenzymatic synthesis is clear, challenges remain, including the availability of suitable glycosyltransferases with the desired substrate specificity for the complex aglycone and sugar units of this compound. Further research in enzyme discovery and engineering is needed to fully realize the potential of this approach for the synthesis of complex pregnane glycosides.

Development of Synthetic Routes for Difficult-to-Access Sugar Units

The oligosaccharide portion of this compound and its analogues is often composed of rare and deoxysugars, which are not commercially available and require de novo synthesis. The construction of these sugar units, and particularly their stereoselective coupling to form the oligosaccharide chain, is a major synthetic challenge.

A common feature of many pregnane glycosides is the presence of 2,6-dideoxy-3-O-methyl-β-pyranose residues. nih.govresearchgate.net The synthesis of these sugars in a stereochemically defined manner is a critical step in the total synthesis of the parent glycoside. Synthetic routes to these sugars often start from readily available monosaccharides and involve a series of chemical transformations to remove the hydroxyl groups at the C-2 and C-6 positions and to install the methyl ether at the C-3 position.

The stereoselective formation of the β-glycosidic linkage with 2-deoxysugars is particularly challenging due to the absence of a participating group at the C-2 position, which in other sugars helps to direct the stereochemical outcome of the glycosylation reaction. jmb.or.krwikipedia.orgnih.govmdpi.com To address this challenge, a variety of methods have been developed, including:

The use of specific glycosyl donors and promoters: Different leaving groups on the anomeric carbon of the sugar donor and various Lewis acid promoters can influence the stereoselectivity of the glycosylation reaction.

Solvent effects: The polarity of the solvent can play a crucial role in favoring the formation of either the α or β anomer.

Temporary directing groups: A functional group can be temporarily installed at the C-2 position to direct the stereoselective formation of the β-linkage, and then subsequently removed.

Recent advances have seen the development of gold(I)-catalyzed glycosylation methods that have shown great promise for the stereocontrolled synthesis of 2-deoxy-β-pyranosidic linkages. nih.govresearchgate.net These methods have been successfully applied in the total synthesis of pregnane glycosides containing these challenging sugar units. nih.govresearchgate.net

The synthesis of all eight possible stereoisomers of 2,6-dideoxy-3-O-methyl-β-pyranose has been reported, providing a valuable toolkit of building blocks for the synthesis of a wide range of natural products and their analogues. nih.govresearchgate.net The availability of these synthetic sugar units is essential for confirming the structures of newly isolated pregnane glycosides and for investigating the biological role of the carbohydrate moiety.

| Sugar Unit Feature | Synthetic Challenge | Synthetic Approach |

| 2-Deoxygenation | Stereoselective removal of the C-2 hydroxyl group. | Radical deoxygenation (e.g., Barton-McCombie reaction), reductive opening of epoxides. |

| 6-Deoxygenation | Conversion of the primary C-6 hydroxyl group to a methyl group. | Tosylation followed by reduction with a hydride reagent. |

| 3-O-Methylation | Regioselective methylation of the C-3 hydroxyl group. | Protection of other hydroxyls, followed by methylation (e.g., with methyl iodide and a base). |

| β-Glycosidic Linkage | Lack of a C-2 participating group to direct stereochemistry. | Use of specific donors/promoters, solvent effects, temporary directing groups, gold(I)-catalysis. |

Analytical Research Methodologies for Periplocoside J Characterization and Quantification

High-Resolution Mass Spectrometry-Based Approaches for Structural Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) plays a pivotal role in the structural confirmation of Periplocoside J. Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.

In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺. The high-resolution capabilities of instruments like Q-TOF MS allow for the differentiation of compounds with very similar molecular weights. The fragmentation of the [M+H]⁺ ion, induced by collision-induced dissociation (CID), provides a wealth of structural information. The fragmentation pattern is characterized by the sequential loss of sugar moieties and specific cleavages within the steroidal aglycone.

A characteristic fragmentation pathway for pregnane (B1235032) glycosides like this compound involves the initial cleavage of the glycosidic bonds, resulting in the loss of sugar units. This is followed by further fragmentation of the aglycone, often involving the loss of water molecules and specific cleavages of the steroid rings. By analyzing the m/z values of these fragment ions with high accuracy, the structure of the sugar chain and the aglycone can be pieced together, confirming the identity of this compound.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Periplocoside Analog

| Ion Description | Observed m/z | Calculated m/z | Mass Accuracy (ppm) | Proposed Formula |

| [M+H]⁺ | 921.5216 | 921.5218 | -0.2 | C₄₉H₇₇O₁₆ |

| [M-Sugar₁]⁺ | 759.4685 | 759.4687 | -0.3 | C₄₂H₆₃O₁₂ |

| [M-Sugar₁-Sugar₂]⁺ | 597.4154 | 597.4159 | -0.8 | C₃₅H₅₃O₈ |

| Aglycone+H | 435.3521 | 435.3525 | -0.9 | C₂₈H₄₇O₄ |

Note: This table is illustrative and based on data for similar pregnane glycosides. The exact fragmentation of this compound may vary.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment and Isomeric Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, including its stereochemistry. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is employed to assign all proton and carbon signals and to establish the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum provides information about the chemical environment of each proton, including their multiplicity (splitting patterns) and coupling constants, which reveal adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the carbon skeleton of the molecule.

2D NMR techniques are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) identifies proton-proton couplings, helping to trace out spin systems within the sugar and aglycone moieties. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range correlations between protons and carbons (typically over two or three bonds), allowing for the connection of different structural fragments and the determination of the glycosylation positions. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule and distinguishing between isomers.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Pregnane Glycoside Steroidal Core

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 37.5 | 1.55 (m), 1.65 (m) |

| 2 | 28.9 | 1.80 (m), 1.95 (m) |

| 3 | 71.8 | 3.50 (m) |

| 4 | 38.2 | 2.10 (m), 2.25 (m) |

| 5 | 140.1 | - |

| 6 | 121.5 | 5.35 (d, 5.1) |

| 18 | 18.5 | 0.95 (s) |

| 19 | 19.3 | 1.05 (s) |

| 21 | 15.9 | 2.15 (s) |

Note: This table provides representative data for a steroidal core and does not include the sugar moieties. The actual chemical shifts for this compound will be specific to its complete structure.

Chromatographic Techniques for High-Purity Isolation, Separation, and Analytical Quantification

Chromatographic techniques are fundamental for the isolation of this compound from its natural source, typically the root bark of Periploca sepium, and for its subsequent purification and quantification. A multi-step chromatographic approach is often necessary to obtain the compound in high purity.

Initial extraction of the plant material is followed by preliminary fractionation using techniques such as column chromatography over silica gel or macroporous resins. This step serves to separate compounds based on their polarity, enriching the fraction containing pregnane glycosides.

For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The elution of this compound is monitored using a detector, typically a UV detector set at a wavelength where the compound absorbs, or an evaporative light scattering detector (ELSD).

For analytical quantification, Ultra-Performance Liquid Chromatography (UPLC) is often employed due to its higher resolution, speed, and sensitivity compared to traditional HPLC. A validated UPLC method with a suitable detector (e.g., UV or MS) is essential for accurately determining the concentration of this compound in various samples. The method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and injection volume to achieve a sharp, symmetrical peak with a reproducible retention time.

Table 3: Typical Chromatographic Conditions for the Analysis of Periplocosides

| Parameter | Preparative HPLC | Analytical UPLC |

| Column | C18 (e.g., 250 x 10 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile | 0.1% Formic acid in Acetonitrile |

| Gradient | 30-70% B over 40 min | 20-60% B over 15 min |

| Flow Rate | 4.0 mL/min | 0.3 mL/min |

| Detection | UV at 210 nm or ELSD | UV at 210 nm or MS |

| Injection Volume | 500 µL | 2 µL |

Future Research Directions and Unexplored Potential of Periplocoside J

Periplocoside J, a member of the pregnane (B1235032) glycoside family of natural products, represents a frontier in chemical biology and pharmacology. While related compounds from the genus Periploca have demonstrated significant biological activities, including immunosuppressive and insecticidal effects, the specific potential of this compound remains largely untapped. nih.govnih.gov Future research efforts are poised to unravel its mechanisms of action, metabolic fate, and utility as a tool for biological discovery. The convergence of advanced analytical methods, systems biology, and chemical biology provides a powerful roadmap for exploring the full potential of this complex natural product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.